4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636116
InChI: InChI=1S/C11H10N2O2.ClH/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H
SMILES: CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13636116

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
IUPAC Name 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H10N2O2.ClH/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H
Standard InChI Key HZJSBLZQKQEVHW-UHFFFAOYSA-N
SMILES CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl
Canonical SMILES CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₁H₁₁ClN₂O₂, consisting of a pyrazole ring substituted with methyl (C-4), phenyl (C-5), and carboxylic acid (C-3) groups, with a hydrochloride counterion . Key identifiers include:

PropertyValueSource
CAS Number2287262-63-7
Molecular Weight238.7 g/mol
Purity (Commercial)≥95%
LogP (Partition Coefficient)2.4
Rotatable Bond Count2
Hydrogen Bond Donors2

The pyrazole ring adopts a planar configuration, with the phenyl group at C-5 and methyl at C-4 contributing to steric and electronic modulation. X-ray diffraction studies of analogous pyrazole-carboxylic acids reveal intramolecular hydrogen bonding between the carboxylic acid and pyrazole nitrogen, stabilizing the zwitterionic form in solid-state .

Synthesis and Optimization

The hydrochloride salt is typically synthesized via hydrolysis of ethyl pyrazole-3-carboxylate precursors under basic conditions, followed by acidification with HCl . A representative protocol involves:

  • Ester Hydrolysis: Ethyl 4-methyl-5-phenyl-1H-pyrazole-3-carboxylate is treated with aqueous NaOH in methanol (20°C, 2 h), yielding the sodium carboxylate intermediate .

  • Acidification: The intermediate is acidified with 1 M HCl to pH 3, precipitating the free carboxylic acid .

  • Salt Formation: Reaction with HCl in a polar solvent (e.g., ethanol) produces the hydrochloride salt .

This method achieves yields >90%, with purification via silica gel chromatography . Scalability is limited by the need for anhydrous conditions during salt formation to avoid deliquescence .

Structural and Spectroscopic Characterization

X-ray Crystallography

Though no direct crystallographic data exists for this compound, studies on analogous pyrazole-carboxylic acids (e.g., 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid) reveal:

  • Planar Pyrazole Ring: Dihedral angles <5° between the pyrazole and phenyl rings .

  • Hydrogen Bonding: O–H···O interactions between carboxylic acid groups (2.65–2.70 Å) .

NMR Spectroscopy

¹H NMR (DMSO-d₆) of related compounds shows:

  • Pyrazole H-4: δ 6.7–7.1 ppm (singlet) .

  • Methyl Group: δ 2.1–2.3 ppm (singlet) .

  • Carboxylic Acid Proton: δ 12.7–12.9 ppm (broad) .

¹³C NMR confirms the carboxylate carbon at δ 162–168 ppm .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water (<1 mg/mL) . Key properties include:

PropertyValueSource
Melting Point184–186°C (decomposition)
Solubility in DMSO≥10 mg/mL
StabilityStable under inert gas (N₂/Ar)
pKa (Predicted)-3.81 ± 0.10

The low pKa reflects the strong electron-withdrawing effect of the pyrazole ring on the carboxylic acid group .

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